molecular formula C9H5BrINO2 B1412579 Methyl 2-bromo-4-cyano-6-iodobenzoate CAS No. 1805419-26-4

Methyl 2-bromo-4-cyano-6-iodobenzoate

Cat. No.: B1412579
CAS No.: 1805419-26-4
M. Wt: 365.95 g/mol
InChI Key: ZSRYXKJQLTXWCN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-iodobenzoate is a chemical compound belonging to the class of benzoates It is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a highly functionalized aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, cyanation, and iodination of a benzoic acid derivative, followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with controlled temperature and pressure conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine, cyano, and iodine substituents can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-cyano-6-iodobenzoate
  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 2-bromo-6-cyano-4-iodobenzoate

Comparison: Methyl 2-bromo-4-cyano-6-iodobenzoate is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement affects its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRYXKJQLTXWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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